2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
Overview
Description
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, the piperidine nucleus often plays a significant role in drug discovery . In this case, the compound’s structure suggests that it may interact with receptors or enzymes involved in cellular processes.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of this enzyme, which in turn affects cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of the compound can cause adverse effects such as organ toxicity and metabolic disturbances.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into certain cell types or tissues, leading to higher local concentrations and enhanced biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression.
Properties
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLEDSTVTOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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